2-((3-Chlorophenyl)amino)benzamide

Descripción general

Descripción

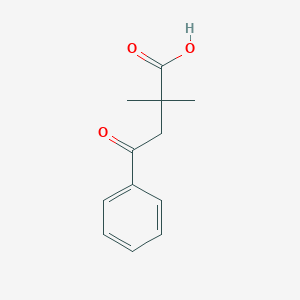

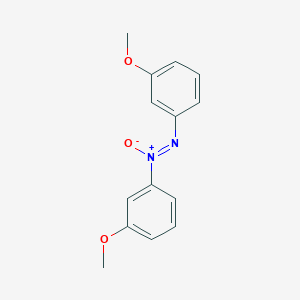

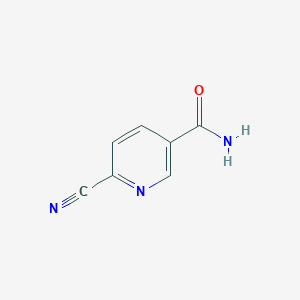

“2-((3-Chlorophenyl)amino)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including “2-((3-Chlorophenyl)amino)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

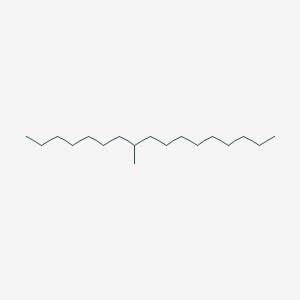

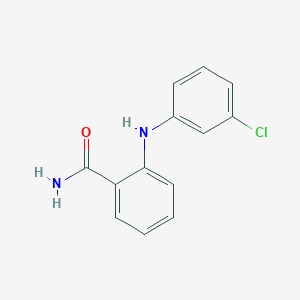

The molecular structure of “2-((3-Chlorophenyl)amino)benzamide” is represented by the linear formula C13H11ClN2O . Its molecular weight is 246.698 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamides, including “2-((3-Chlorophenyl)amino)benzamide”, involve the direct condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .Aplicaciones Científicas De Investigación

Crystal Structure Analysis : The study of 2-Benzamido-3-(p-chlorophenyl)propenoic Acid, a related compound, reveals planar phenyl and chlorophenyl rings. This structure is stabilized by intermolecular hydrogen bonds, which are crucial for understanding molecular interactions and designing drugs (Palmer, Richards, & Lisgarten, 1995).

Plant Growth Regulation : Benzamides have shown potential as plant growth regulators. Some N-(2-benzoyl-4-chlorophenyl)benzamides exhibit higher plant growth-promoting activity than the standard benzyladenine (Hatim & Joshi, 2004).

Anticonvulsant Activity : A compound 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide showed effective anticonvulsant properties in animal models (Robertson et al., 1987).

Anticancer Agents : Benzamide derivatives, such as 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have been investigated for their pro-apoptotic and anticancer activities (Yılmaz et al., 2015).

Neuroleptic Activity : Certain benzamides have been designed as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Antibacterial Activity : N-(3-Hydroxy-2-pyridyl)benzamides displayed significant antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus (Mobinikhaledi et al., 2006).

Histone Deacetylase Inhibition : Benzamide derivatives have been evaluated for inhibitory activity against histone deacetylase, which is crucial in cancer research and treatment (Suzuki et al., 1999).

Mecanismo De Acción

While the specific mechanism of action for “2-((3-Chlorophenyl)amino)benzamide” is not explicitly mentioned in the search results, benzamides are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem .

Safety and Hazards

Direcciones Futuras

Benzamides, including “2-((3-Chlorophenyl)amino)benzamide”, are of significant interest in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .

Propiedades

IUPAC Name |

2-(3-chloroanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-9-4-3-5-10(8-9)16-12-7-2-1-6-11(12)13(15)17/h1-8,16H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOKTGIGLSDTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358542 | |

| Record name | 2-((3-Chlorophenyl)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Chlorophenyl)amino)benzamide | |

CAS RN |

13625-33-7 | |

| Record name | 2-((3-Chlorophenyl)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.